molecular formula C16H14N4O2S B6530255 N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1019097-03-0

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B6530255
CAS RN: 1019097-03-0
M. Wt: 326.4 g/mol
InChI Key: VBWHYZQJHPLSFA-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide (NCPC) is a small molecule that has been studied for its potential applications in scientific research. NCPC has been used in various biochemical and physiological experiments, and has shown to have promising results in terms of its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has been used in a number of scientific research applications. It has been used to study the effects of various drugs on the body, as well as to study the biochemical and physiological effects of various drugs. This compound has also been used in the study of cancer, as well as in the study of the effects of aging on the body.

Mechanism of Action

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are hormones that play a role in inflammation and pain. By inhibiting the activity of COX-2, this compound can reduce the production of prostaglandins, which can lead to reduced inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. It has also been shown to reduce the production of pro-inflammatory cytokines, which are molecules that are involved in inflammation. Additionally, this compound has been shown to inhibit the production of certain enzymes, such as COX-2, which can lead to reduced inflammation.

Advantages and Limitations for Lab Experiments

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has a number of advantages for lab experiments. It is a small molecule, which makes it easier to handle and store. Additionally, it is relatively stable, which makes it easier to store and use in experiments. However, there are also some limitations to using this compound in lab experiments. For example, it is not very soluble in water, which can make it difficult to use in experiments that require aqueous solutions. Additionally, it is relatively expensive, which can limit its use in larger experiments.

Future Directions

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has a number of potential future applications and directions. One potential direction is the use of this compound in drug development. This compound could be used to develop drugs that target COX-2, which could be used to reduce inflammation and pain. Additionally, this compound could be used to develop drugs that target other enzymes involved in inflammation and pain. Another potential direction is the use of this compound in cancer research. This compound could be used to study the effects of various drugs on cancer cells, and could potentially be used to develop drugs that target cancer cells. Finally, this compound could be used to study the effects of aging on the body. This compound could be used to study the effects of aging on biochemical and physiological processes, and could potentially be used to develop drugs that target age-related diseases.

Synthesis Methods

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has been synthesized through a number of different methods. One of the most common methods is the reaction of 3-carbamoyl-5-phenylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid (NCPA) and 1-methyl-1H-pyrazole-5-carboxamide in the presence of a base such as potassium carbonate. This reaction yields this compound as the main product, with some minor byproducts. The reaction is typically carried out at room temperature, and is typically complete within 24 hours.

properties

IUPAC Name

N-(3-carbamoyl-5-phenylthiophen-2-yl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-20-12(7-8-18-20)15(22)19-16-11(14(17)21)9-13(23-16)10-5-3-2-4-6-10/h2-9H,1H3,(H2,17,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWHYZQJHPLSFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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